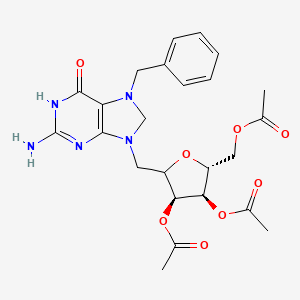
1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is an organic compound with the molecular formula C27H23OP. It is known for its use as a Wittig reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds. This compound is characterized by its stability and solubility in various organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the reaction of triphenylphosphine with benzoyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents can be employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphines depending on the nucleophile used.
Applications De Recherche Scientifique
1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one has several applications in scientific research:
Chemistry: Used as a Wittig reagent for the synthesis of alkenes.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one involves its role as a ligand in coordination chemistry. It forms coordination bonds with transition metals, facilitating various catalytic reactions. The compound’s ability to stabilize reactive intermediates makes it valuable in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one
- 1-Triphenylphosphoranylidene-2-propanone
- tert-butyl (triphenyl-lambda~5~-phosphanylidene)carbamate
Uniqueness
1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is unique due to its specific structure, which imparts stability and reactivity in organic synthesis. Its ability to form stable ylides makes it particularly useful in Wittig reactions, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
1174-61-4 |
|---|---|
Formule moléculaire |
C27H23OP |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
1-phenyl-3-(triphenyl-λ5-phosphanylidene)propan-2-one |
InChI |
InChI=1S/C27H23OP/c28-24(21-23-13-5-1-6-14-23)22-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,22H,21H2 |
Clé InChI |
ZOSDGWQFYSGWPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
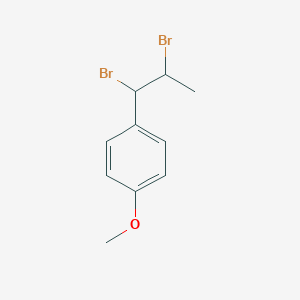

![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)
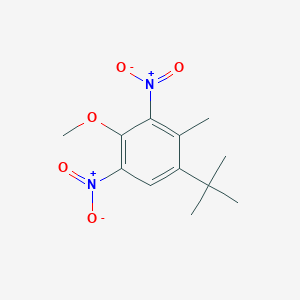
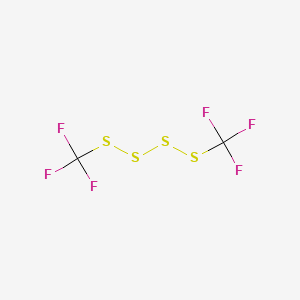
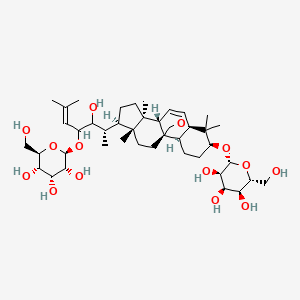

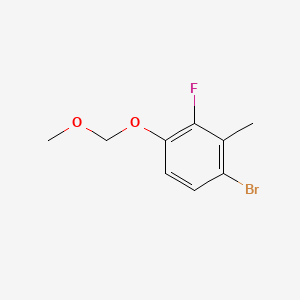
![[[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14755592.png)
